Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative with a benzodioxole amide group at position 2 and a 2-methoxyphenyl carbamoyl substituent at position 3. Its molecular formula is C₂₄H₂₂N₂O₇S (molecular weight: 482.51 g/mol) . The compound is listed as available in 35 mg quantities for research use .
Properties
Molecular Formula |
C24H22N2O7S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-4-31-24(29)19-13(2)20(22(28)25-15-7-5-6-8-16(15)30-3)34-23(19)26-21(27)14-9-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
QUQQMUUASQQDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include derivatives with variations in the substituents at positions 2 and 5 of the thiophene core. Below is a detailed comparison based on molecular properties, synthetic pathways, and available data:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Impact on Molecular Weight: The benzodioxole-containing compound has the highest molecular weight (482.51 g/mol), attributed to the bulky benzodioxole group. In contrast, the cyclopropane analog is lighter (402.47 g/mol) due to the smaller cyclopropane substituent . The amino-substituted derivative (C₁₆H₁₈N₂O₄S) has the lowest molecular weight (334.40 g/mol), reflecting the absence of complex acyl groups .
Functional Group Influence on Bioactivity: Benzodioxole derivatives are known for enhanced binding to enzymes like cytochrome P450 due to their aromaticity and electron density . The 2-methoxyphenyl carbamoyl group, common to all analogs, may improve solubility compared to purely hydrophobic substituents (e.g., phenyl in ).
Synthetic Accessibility: The benzodioxole and cyclopropane analogs are synthesized via carbamoylation and amidation reactions, as evidenced by their availability in milligram quantities . Simpler analogs (e.g., ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) are prepared via Gewald reactions using ketones and cyanoacetates .
Research Utility :
- The benzodioxole derivative’s higher molecular complexity makes it a candidate for targeting neurological or anti-inflammatory pathways, whereas the cyclopropane analog may serve as a lead for metabolic stability studies .
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